molecular formula C8H10ClNO3 B13525541 5-(1-Aminocyclopropyl)furan-2-carboxylicacidhydrochloride

5-(1-Aminocyclopropyl)furan-2-carboxylicacidhydrochloride

Cat. No.: B13525541
M. Wt: 203.62 g/mol
InChI Key: BOLPQDBUWNMODC-UHFFFAOYSA-N
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Description

5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl It is known for its unique structure, which includes a furan ring and an aminocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride typically involves the cyclopropanation of a furan derivative followed by amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and efficiency. The process includes rigorous purification steps to ensure the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminocyclopropyl group can interact with enzymes and receptors, influencing various biochemical pathways. The furan ring also contributes to its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Aminocyclopropyl)furan-2-carboxylic acid
  • 5-(1-Aminocyclopropyl)furan-2-carboxamide
  • 5-(1-Aminocyclopropyl)furan-2-carboxylate

Uniqueness

What sets 5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride apart from similar compounds is its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in aqueous environments.

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

5-(1-aminocyclopropyl)furan-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c9-8(3-4-8)6-2-1-5(12-6)7(10)11;/h1-2H,3-4,9H2,(H,10,11);1H

InChI Key

BOLPQDBUWNMODC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(O2)C(=O)O)N.Cl

Origin of Product

United States

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